2-(3-Methoxybenzoyl)oxazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

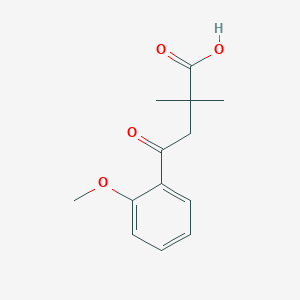

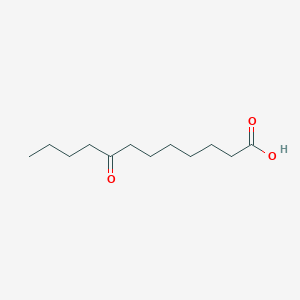

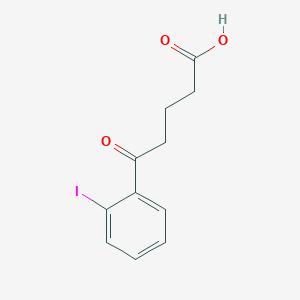

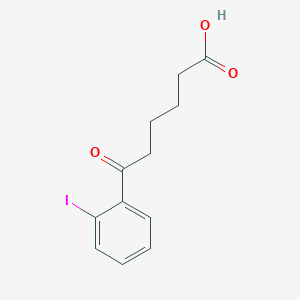

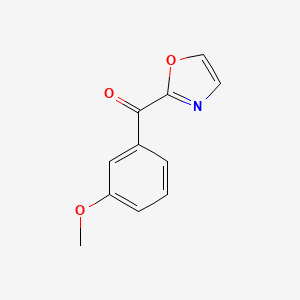

2-(3-Methoxybenzoyl)oxazole is a chemical compound with the linear formula C11H9NO3 . It has a molecular weight of 203.2 . The IUPAC name for this compound is (3-methoxyphenyl)(1,3-oxazol-2-yl)methanone .

Molecular Structure Analysis

The molecular structure of 2-(3-Methoxybenzoyl)oxazole consists of a five-membered aromatic ring of oxazole which has atoms of nitrogen and oxygen . The InChI code for this compound is 1S/C11H9NO3/c1-14-9-4-2-3-8(7-9)10(13)11-12-5-6-15-11/h2-7H,1H3 .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(3-Methoxybenzoyl)oxazole include a molecular weight of 203.2 and a linear formula of C11H9NO3 .Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Compounds

2-(3-Methoxybenzoyl)oxazole is utilized in the synthesis of various heterocyclic compounds, which are significant in pharmaceutical and material sciences. For instance, a study explored the synthesis of fused pyridine-and oxazole-polycyclic systems using derivatives of 2-(3-Methoxybenzoyl)oxazole, highlighting its role in creating complex molecular structures (Nicolaides, Papageorgiou, & Stephanidou-Stephanatou, 1989).

Role in Enzyme Inhibition

This compound has been studied for its potential in inhibiting enzymes, as seen in research focusing on the synthesis of triazole derivatives. These derivatives, originating from 2-(3-Methoxybenzoyl)oxazole, have been investigated for their inhibitory effects on cholinesterases, highlighting the compound's utility in medicinal chemistry (Arfan et al., 2018).

Application in Photographic and Imaging Systems

One of the more unique applications of 2-(3-Methoxybenzoyl)oxazole is in the field of imaging and photography. It has been used in the development of novel imaging systems involving dye-sensitized photooxidation of oxazole groups. This application showcases the compound's versatility beyond traditional pharmaceutical uses (Ito, Ikeda, & Ichimura, 1993).

Development of Anticancer Agents

The compound's derivatives have been explored for their potential in cancer treatment. Research into oxazolone scaffolds, derived from 2-(3-Methoxybenzoyl)oxazole, has indicated promising anticancer activity, making it a valuable compound in oncological research (Research, 2020).

Inhibition of Biological Activity

Studies have shown that derivatives of 2-(3-Methoxybenzoyl)oxazole can inhibit the growth of insects and pathogens, indicating its potential use in agricultural and biological applications. This highlights the compound's role in developing bioactive agents (Beck & Smissman, 1961).

Zukünftige Richtungen

Oxazole and its derivatives play a very essential role in the area of medicinal chemistry . They are being investigated for the development of novel compounds which show favorable biological activities . The important information presented in this manuscript will work as impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents .

Eigenschaften

IUPAC Name |

(3-methoxyphenyl)-(1,3-oxazol-2-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-14-9-4-2-3-8(7-9)10(13)11-12-5-6-15-11/h2-7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQIRAZOUSOTBIV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C2=NC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60642066 |

Source

|

| Record name | (3-Methoxyphenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Methoxybenzoyl)oxazole | |

CAS RN |

898759-47-2 |

Source

|

| Record name | (3-Methoxyphenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.